Cas no 54839-02-0 (Ethyl 5-hydroxy-3-oxobicyclo(3.3.1)nonane-2-carboxylate)

Ethyl 5-hydroxy-3-oxobicyclo(3.3.1)nonane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL1847890
- 54839-02-0
- Ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate
- DTXSID60497730
- DTXCID60448540
- ECA83902
- EN300-6496214
- Ethyl 5-hydroxy-3-oxobicyclo(3.3.1)nonane-2-carboxylate
- 895-362-7
- 5-Hydroxy-3-oxo-bicyclo[3.3.1]nonane-2-carboxylic acid ethyl ester
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- Inchi: InChI=1S/C12H18O4/c1-2-16-11(14)10-8-4-3-5-12(15,6-8)7-9(10)13/h8,10,15H,2-7H2,1H3
- InChI Key: PCMUMIGUOGSXCJ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 226.12050905Da
- Monoisotopic Mass: 226.12050905Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.6Ų
- XLogP3: 1
Ethyl 5-hydroxy-3-oxobicyclo(3.3.1)nonane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6496214-0.1g |
ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate |
54839-02-0 | 95% | 0.1g |
$241.0 | 2023-05-23 | |
Enamine | EN300-6496214-0.25g |
ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate |
54839-02-0 | 95% | 0.25g |
$347.0 | 2023-05-23 | |
Aaron | AR01HGD9-100mg |
Bicyclo[3.3.1]nonane-2-carboxylic acid, 5-hydroxy-3-oxo-, ethyl ester |
54839-02-0 | 95% | 100mg |
$357.00 | 2025-02-14 | |
Aaron | AR01HGD9-250mg |
Bicyclo[3.3.1]nonane-2-carboxylic acid, 5-hydroxy-3-oxo-, ethyl ester |
54839-02-0 | 95% | 250mg |
$503.00 | 2025-02-14 | |
1PlusChem | 1P01HG4X-50mg |
Bicyclo[3.3.1]nonane-2-carboxylic acid, 5-hydroxy-3-oxo-, ethyl ester |
54839-02-0 | 95% | 50mg |
$255.00 | 2024-04-29 | |
1PlusChem | 1P01HG4X-5g |
Bicyclo[3.3.1]nonane-2-carboxylic acid, 5-hydroxy-3-oxo-, ethyl ester |
54839-02-0 | 95% | 5g |
$2569.00 | 2024-04-29 | |
1PlusChem | 1P01HG4X-500mg |
Bicyclo[3.3.1]nonane-2-carboxylic acid, 5-hydroxy-3-oxo-, ethyl ester |
54839-02-0 | 95% | 500mg |
$737.00 | 2024-04-29 | |
Enamine | EN300-6496214-1.0g |
ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate |
54839-02-0 | 95% | 1g |
$699.0 | 2023-05-23 | |
Enamine | EN300-6496214-2.5g |
ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate |
54839-02-0 | 95% | 2.5g |
$1370.0 | 2023-05-23 | |
Enamine | EN300-6496214-10.0g |
ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate |
54839-02-0 | 95% | 10g |
$3007.0 | 2023-05-23 |
Ethyl 5-hydroxy-3-oxobicyclo(3.3.1)nonane-2-carboxylate Related Literature
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
Additional information on Ethyl 5-hydroxy-3-oxobicyclo(3.3.1)nonane-2-carboxylate
Ethyl 5-hydroxy-3-oxobicyclo(3.3.1)nonane-2-carboxylate (CAS No. 54839-02-0): A Comprehensive Overview
Ethyl 5-hydroxy-3-oxobicyclo(3.3.1)nonane-2-carboxylate (CAS No. 54839-02-0) is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology due to its unique structural features and potential biological activities. This compound belongs to the class of bicyclic ketones, which are known for their diverse applications in medicinal chemistry and drug discovery.
The molecular structure of Ethyl 5-hydroxy-3-oxobicyclo(3.3.1)nonane-2-carboxylate consists of a bicyclic framework with a hydroxyl group and a carboxylate ester at specific positions, which contribute to its reactivity and functionality. The bicyclo(3.3.1)nonane core is a highly strained system, making it an attractive scaffold for the development of novel bioactive molecules.
In recent years, there has been growing interest in the exploration of bicyclic compounds due to their ability to mimic natural products and exhibit unique pharmacological properties. The presence of both hydroxyl and carboxylate functional groups in Ethyl 5-hydroxy-3-oxobicyclo(3.3.1)nonane-2-carboxylate suggests potential interactions with biological targets, such as enzymes and receptors, which could be exploited for therapeutic purposes.
One of the most compelling aspects of this compound is its potential role in the development of new drugs targeting neurological disorders. Studies have shown that structurally similar compounds can interact with neurotransmitter systems, potentially leading to novel treatments for conditions such as Alzheimer's disease and Parkinson's disease. The strained bicyclic core of Ethyl 5-hydroxy-3-oxobicyclo(3.3.1)nonane-2-carboxylate may facilitate binding to specific protein targets, thereby modulating neuronal activity.
Furthermore, the compound's ester functionality provides a site for further chemical modification, allowing for the synthesis of derivatives with enhanced bioavailability or targeted delivery properties. This flexibility makes it a valuable starting point for medicinal chemists seeking to develop new pharmacophores.
The synthesis of Ethyl 5-hydroxy-3-oxobicyclo(3.3.1)nonane-2-carboxylate presents significant challenges due to the complexity of the bicyclic system. However, advances in synthetic methodologies have made it possible to access such structures with increasing efficiency and yield. Recent reports have highlighted innovative approaches using transition metal catalysis and asymmetric synthesis to construct the desired framework.
In addition to its potential therapeutic applications, Ethyl 5-hydroxy-3-oxobicyclo(3.3.1)nonane-2-carboxylate has been explored in materials science research due to its unique physical properties. The rigid bicyclic structure can influence electronic and steric interactions, making it a candidate for applications in organic electronics and polymer science.
The biological activity of this compound has been further investigated through computational modeling and experimental screening. Virtual screening techniques have been used to identify potential binding modes with biological targets, while high-throughput screening has allowed for rapid assessment of its efficacy in various assays.
Recent studies have also highlighted the importance of stereochemistry in determining the biological activity of bicyclic compounds like Ethyl 5-hydroxy-3-oxobicyclo(3.3.1)nonane-2-carboxylate. The precise arrangement of atoms within the cyclic framework can significantly impact receptor binding affinity and metabolic stability, making stereochemical control a critical factor in drug design.
The future prospects for this compound are promising, with ongoing research aimed at expanding its chemical space and exploring new applications. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential for unlocking its full potential in drug discovery and beyond.
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